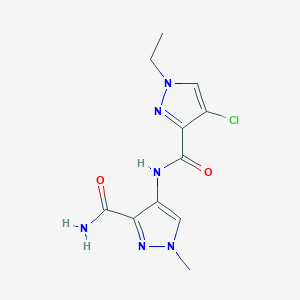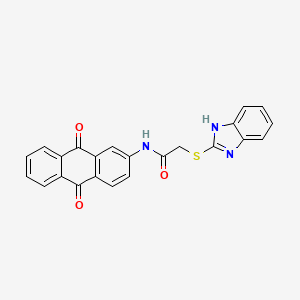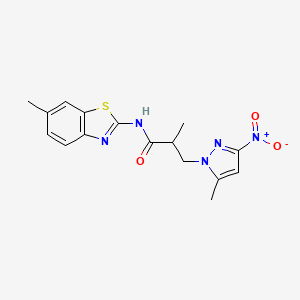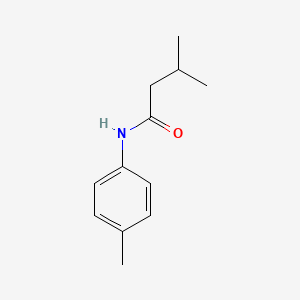![molecular formula C18H19N3S B10966444 3-benzyl-4-methyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B10966444.png)
3-benzyl-4-methyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-4-methyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-4-methyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzyl hydrazine with carbon disulfide to form a dithiocarbazate intermediate. This intermediate is then cyclized with an appropriate alkylating agent, such as methyl iodide, to yield the desired triazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-4-methyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The benzyl and methyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles depending on the reagents used.
Scientific Research Applications
3-Benzyl-4-methyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-benzyl-4-methyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and inhibit their activity, leading to various biological effects. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride: Another heterocyclic compound with similar structural features.
4-Methyl-5-thiazoleethanol: Shares the thiazole ring but differs in substituents.
1,3-Bis(2,4,6-trimethylphenyl)imidazolinium chloride: Contains an imidazole ring instead of a triazole ring.
Uniqueness
3-Benzyl-4-methyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyl, methyl, and sulfanyl groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H19N3S |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
3-benzyl-4-methyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazole |
InChI |
InChI=1S/C18H19N3S/c1-14-7-6-10-16(11-14)13-22-18-20-19-17(21(18)2)12-15-8-4-3-5-9-15/h3-11H,12-13H2,1-2H3 |
InChI Key |
SPGYHOAJOZRQMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(N2C)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-benzyl-5-[(2-chloro-4-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole](/img/structure/B10966368.png)


![4-({(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10966375.png)
![2-[1-(difluoromethyl)-1H-pyrazol-5-yl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10966389.png)
![N-cyclopropyl-2-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide](/img/structure/B10966398.png)

![2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B10966407.png)
![N-(3-carbamoyl-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10966414.png)

![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(morpholin-4-yl)propanamide](/img/structure/B10966417.png)
![N-(3-bromophenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B10966419.png)


